Introduction: Situating Methylphenylmalonic Acid in Modern Chemistry
Introduction: Situating Methylphenylmalonic Acid in Modern Chemistry
An In-depth Technical Guide to Methylphenylmalonic Acid (CAS 4371-02-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Methylphenylmalonic acid (CAS 4371-02-2), systematically named 2-methyl-2-phenylpropanedioic acid, is a dicarboxylic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, which combines a malonic acid backbone with both a methyl and a phenyl substituent on the alpha-carbon, provides a unique scaffold for creating complex molecular architectures. While its parent compound, malonic acid, is a fundamental building block in the well-established malonic ester synthesis[3], the introduction of the phenyl and methyl groups imparts distinct steric and electronic properties.
This guide provides a comprehensive technical overview of Methylphenylmalonic acid, moving from its core chemical and physical properties to its synthesis, analytical characterization, and potential applications. The content is structured to provide not just data, but also the scientific rationale behind the methodologies, empowering researchers to leverage this compound's full potential in their work.
Part 1: Core Physicochemical and Structural Properties
The foundational properties of a molecule dictate its behavior in both reactive and biological systems. Methylphenylmalonic acid's characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 4371-02-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1] |
| IUPAC Name | 2-methyl-2-phenylpropanedioic acid | [1] |
| Synonyms | Methyl(phenyl)malonic acid | [1][2] |
| Canonical SMILES | CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | [1] |
| InChIKey | XIWBCMGFBNMOMY-UHFFFAOYSA-N | [1] |
| Exact Mass | 194.05790880 Da | [1] |
| Polar Surface Area | 74.6 Ų | [1] |
| Computed XLogP3 | 0.8 | [1] |
Table 1: Key identifiers and computed physicochemical properties of Methylphenylmalonic acid.
The presence of two carboxylic acid groups makes the molecule polar and acidic. Malonic acid itself has pKa values of 2.83 and 5.69; the substituents on the alpha-carbon in Methylphenylmalonic acid will modulate these values.[4] This dicarboxylic nature is central to its utility in forming esters, amides, and serving as a ligand in the formation of metal-organic frameworks (MOFs).[5]
Part 2: Synthesis and Mechanistic Considerations
The synthesis of substituted malonic acids is a cornerstone of organic chemistry. A logical and robust approach for synthesizing Methylphenylmalonic acid is through a modification of the classical malonic ester synthesis.[3] This pathway offers high control and proceeds through well-understood mechanistic steps.
Generalized Synthetic Workflow
The synthesis involves the sequential alkylation of a malonate ester, followed by hydrolysis and decarboxylation (though decarboxylation is avoided to yield the final product). For Methylphenylmalonic acid, a two-step alkylation is required.
Caption: Generalized workflow for the synthesis of Methylphenylmalonic Acid.
Detailed Experimental Protocol (Generalized)
This protocol is a representative procedure based on established methods for malonic ester synthesis and hydrolysis.[3][4][6]
Step 1: Synthesis of Diethyl Phenylmalonate
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Preparation: Dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide.
-
Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature. The alpha-protons of diethyl malonate are acidic (pKa ≈ 13), allowing for complete deprotonation by the ethoxide base.[3]
-
Arylation: Add a suitable phenylating agent, such as bromobenzene, along with a palladium catalyst (e.g., Pd(PPh₃)₄) for a cross-coupling reaction. Alternatively, older methods might use harsher conditions.[6]
-
Reaction & Workup: Reflux the mixture until TLC or GC-MS analysis indicates the consumption of the starting material. Cool the reaction, neutralize with dilute acid, and extract the product with diethyl ether. Purify via column chromatography.
Step 2: Methylation of Diethyl Phenylmalonate
-
Second Enolate Formation: Dissolve the purified diethyl phenylmalonate in ethanol and treat it with one equivalent of sodium ethoxide to deprotonate the remaining acidic alpha-proton.
-
Alkylation: Add methyl iodide (CH₃I) dropwise to the enolate solution. The reaction proceeds via an Sₙ2 mechanism.
-
Workup: After the reaction is complete, perform an aqueous workup as described in Step 1 to isolate diethyl methylphenylmalonate.
Step 3: Hydrolysis to Methylphenylmalonic Acid
-
Saponification: Reflux the diethyl methylphenylmalonate from Step 2 with an excess of aqueous sodium hydroxide. This hydrolyzes the ester groups to carboxylates.
-
Acidification: After cooling the reaction mixture, carefully acidify it with concentrated HCl until the pH is approximately 1-2.[4] This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.
Part 3: Analytical Characterization
Unambiguous identification and purity assessment are critical. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for CAS 4371-02-2 are not publicly available, a predicted spectrum can be derived from known chemical shift values of similar structures.[7][8][9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10-13 | Broad Singlet | 2H | Carboxylic acid (-COOH) |
| ¹H | ~7.2-7.5 | Multiplet | 5H | Phenyl group (Ar-H) |
| ¹H | ~1.5-1.7 | Singlet | 3H | Methyl group (-CH₃) |
| ¹³C | ~175-180 | Singlet | - | Carboxylic acid (-C OOH) |
| ¹³C | ~135-140 | Singlet | - | Quaternary aromatic carbon (Ar-C ) |
| ¹³C | ~125-130 | Singlet | - | Aromatic carbons (Ar-C H) |
| ¹³C | ~50-60 | Singlet | - | Quaternary alpha-carbon (-C (Ph)(CH₃)-) |
| ¹³C | ~20-25 | Singlet | - | Methyl carbon (-C H₃) |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for Methylphenylmalonic acid.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. For a polar, non-volatile molecule like Methylphenylmalonic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[10][11]
Expected Ionization: In negative ion mode (ESI-), the molecule is expected to readily lose a proton to form the [M-H]⁻ ion.
-
Predicted m/z: 193.0506 (for C₁₀H₉O₄⁻)
Analytical Workflow: LC-MS/MS for Quantification The analysis of dicarboxylic acids in complex matrices (e.g., for metabolic studies) often requires robust separation and detection methods to distinguish them from structural isomers.[11][12]
Caption: Typical LC-MS/MS workflow for the analysis of Methylphenylmalonic Acid.
Protocol: LC-MS/MS Method Development
-
Sample Preparation: For analysis from a reaction mixture or biological matrix, a sample cleanup is necessary. This can involve protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to isolate acidic compounds.[11][13]
-
Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: The formic acid aids in protonation for better peak shape and ionization efficiency. A gradient from high aqueous to high organic content is used to elute compounds based on polarity.[14]
-
-
Mass Spectrometry:
-
Ionization: ESI in negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a transition of m/z 193.1 → 149.1.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
Table 3: Expected characteristic IR absorption bands for Methylphenylmalonic acid.[16][17]
Part 4: Applications in Drug Discovery and Development
The structural features of Methylphenylmalonic acid make it a valuable precursor in the synthesis of pharmaceuticals and bioactive molecules.[18]
-
Scaffold for Heterocyclic Synthesis: The two carboxylic acid groups can be readily converted to esters, amides, or acid chlorides, which can then undergo cyclization reactions to form a variety of heterocyclic systems. These heterocyclic cores are prevalent in many drug classes.
-
Pro-drug Design: The carboxylic acid moieties can be esterified to create pro-drugs with enhanced lipophilicity, potentially improving membrane permeability and oral bioavailability. These esters can then be hydrolyzed in vivo by esterases to release the active parent compound.
-
Building Block for Complex Molecules: Phenylmalonic acid derivatives have historically been key intermediates in the synthesis of barbiturates like phenobarbital.[18] Methylphenylmalonic acid can similarly serve as a starting point for creating compounds with a quaternary center, a common feature in many complex natural products and synthetic drugs. Recent research has also highlighted the use of malonic acid derivatives in the development of novel anti-HIV agents.[19]
-
Ligands for Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks (linkers) for MOFs. MOFs are highly porous materials being extensively investigated for advanced drug delivery applications, offering high drug loading capacities and controlled release profiles.[5][20] The specific structure of Methylphenylmalonic acid could be used to fine-tune the pore size, geometry, and chemical environment within a MOF designed for a specific therapeutic agent.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While a specific, comprehensive toxicological profile for Methylphenylmalonic acid is not available, data from related compounds like methylmalonic acid and general safety practices for acidic organic compounds provide guidance.[21][22]
-
General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[22][23] Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][25][26]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid generating and inhaling dust.[27]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[25]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent and incinerating in a licensed facility.[22]
Conclusion
Methylphenylmalonic acid (CAS 4371-02-2) is a strategically important chemical building block. Its synthesis is achievable through well-established organic chemistry principles, and its characterization relies on standard analytical techniques. The true value of this compound lies in its potential as a versatile precursor for the synthesis of complex, high-value molecules, particularly within the pharmaceutical and materials science sectors. For the drug development professional, it offers a unique scaffold that combines acidity, aromaticity, and a stable quaternary center, opening avenues for the design of novel therapeutics and advanced drug delivery systems.
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